molecular formula C10H10N2O2 B1282172 1-Phenyl-3-(prop-2-enoyl)urea CAS No. 71868-35-4

1-Phenyl-3-(prop-2-enoyl)urea

カタログ番号: B1282172
CAS番号: 71868-35-4
分子量: 190.2 g/mol
InChIキー: XEJPYSLOJFWBAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(prop-2-enoyl)urea can be synthesized through the reaction of phenyl isocyanate with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

化学反応の分析

Condensation Reactions

The enoyl group participates in condensation reactions with aldehydes and ketones under acidic or basic conditions. These reactions often yield heterocyclic compounds with potential pharmacological activity .

Table 1: Representative Condensation Reactions

ReagentConditionsProductYield (%)Application
4-ChlorobenzaldehydeEthanol, H₂SO₄ (cat.), ΔPyrimidinone derivative72Anti-nociceptive agents
AcetophenoneK₂CO₃, DMF, 80°CChalcone-urea hybrid65Antimicrobial screening

Nucleophilic Additions

The α,β-unsaturated carbonyl system undergoes Michael additions with amines, thiols, and Grignard reagents. For example:

  • Amine addition : Reaction with benzylamine in THF produces β-amino carbonyl adducts, which are precursors to bioactive molecules .
  • Thiol addition : Cysteine residues in enzymes form covalent adducts, contributing to antimicrobial effects (MIC = 4 µg/mL against MRSA) .

Oxidation and Reduction

The enoyl group is redox-active:

  • Oxidation : Treating with KMnO₄/H₂SO₄ cleaves the double bond, generating a diketone intermediate .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the enoyl group to a propionamide, altering bioactivity .

Key Data :

  • Oxidation ΔTm = +1.28°C (stabilizes mutant p53-Y220C) .
  • Reduction of enoyl to propionamide decreases anti-inflammatory potency by 40% .

Coordination Chemistry

The urea moiety acts as a ligand for metal ions, forming complexes with Cu(II) and Fe(III). These complexes exhibit enhanced catalytic activity in oxidation reactions .

Table 2: Metal Complex Properties

Metal IonStoichiometryStability Constant (log K)Application
Cu(II)1:28.9 ± 0.2Fenton-like ROS generation
Fe(III)1:16.5 ± 0.3Antibacterial agents

Cyclization Pathways

Under thermal or acidic conditions, intramolecular cyclization generates fused heterocycles:

  • Pyrimidinones : Formed via urea-aldehyde cyclocondensation (e.g., with 4-nitrobenzaldehyde) .
  • Thiazolidinones : Achieved using thioglycolic acid, yielding sulfur-containing rings with anti-diabetic activity .

Biological Activity via Reactivity

The compound’s electrophilic enoyl group reacts with nucleophilic residues in enzymes:

  • Cysteine protease inhibition : Forms irreversible adducts with cathepsin B (IC₅₀ = 2.5 µM) .
  • DNA intercalation : Planar aromatic regions enable stacking interactions, disrupting replication (IC₅₀ = 12 µM in HeLa cells) .

Synthetic Modifications

Derivatization focuses on enhancing solubility and bioactivity:

  • Sulfonation : Introducing -SO₃H groups increases aqueous solubility by 15-fold .
  • Fluorination : 4-Fluoro substitution boosts metabolic stability (t₁/₂ = 3.2 h vs. 1.4 h for parent compound) .

Comparative Reactivity

Table 3: Reactivity vs. Structural Analogs

CompoundEnoyl ReactivityUrea ParticipationKey Difference
1-Phenyl-3-phenylureaNoneHighLacks α,β-unsaturated system
1-Benzyl-3-thiophenoylureaModerateModerateThiophene enhances conjugation

科学的研究の応用

Analgesic and Anti-inflammatory Properties

Research has identified 1-Phenyl-3-(prop-2-enoyl)urea derivatives as promising candidates for analgesic and anti-inflammatory agents. A study evaluated a series of novel derivatives against pain models in mice, demonstrating significant anti-nociceptive activity. The results indicated that these compounds could serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to their effectiveness in alleviating pain induced by acetic acid and formalin .

Antibacterial Activity

The antibacterial properties of urea derivatives have been extensively studied. Compounds similar to this compound have shown effectiveness against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentrations (MICs) of these compounds were comparable to standard antibiotics, suggesting their potential as antibacterial agents .

Synthetic Routes

The synthesis of this compound typically involves straightforward chemical reactions that can be optimized for yield and purity. The general synthetic pathway includes the reaction of phenyl isocyanate with prop-2-enoyl derivatives, allowing for the formation of the desired urea structure.

Characterization Techniques

Characterization of synthesized compounds often employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm the molecular structure and assess the purity of the synthesized compounds .

Case Studies

StudyFindingsApplications
Pain Relief StudyEvaluated analgesic activity in mice, showing significant pain relief compared to NSAIDsPotential development of new pain management therapies
Antibacterial EfficacyTested against several bacterial strains with promising resultsDevelopment of new antibacterial agents for clinical use
Synthesis OptimizationFocused on improving yield through reaction condition adjustmentsEnhanced production efficiency for pharmaceutical applications

作用機序

The mechanism of action of 1-Phenyl-3-(prop-2-enoyl)urea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammatory pathways. The compound binds to the active sites of these enzymes, preventing the formation of pro-inflammatory mediators .

類似化合物との比較

    1-Phenyl-3-(prop-2-enoyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-Phenyl-3-(prop-2-enoyl)hydrazine: Contains a hydrazine group instead of urea.

    1-Phenyl-3-(prop-2-enoyl)guanidine: Features a guanidine group instead of urea.

Uniqueness: 1-Phenyl-3-(prop-2-enoyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in inflammation makes it a valuable compound for research and potential therapeutic applications .

生物活性

1-Phenyl-3-(prop-2-enoyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}

This compound features a phenyl group attached to a urea moiety, with an enoyl substituent that contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, influencing cellular functions such as proliferation and apoptosis.
  • Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways that regulate physiological responses.

Biological Activities

  • Anticancer Activity :
    • Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and prostate cancer (PC-3) cells, showing IC50 values in the micromolar range, indicating significant potency.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial and antifungal activities. It demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Effects :
    • In vitro studies suggest that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus presenting potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption post-administration due to its lipophilic nature.
  • Distribution : Widely distributed in tissues, with high affinity for lipid-rich environments.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Eliminated via renal pathways, necessitating monitoring in cases of renal impairment.

Study 1: Anticancer Activity Assessment

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed induction of apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The MIC was determined to be 32 µg/mL, showcasing comparable efficacy to conventional antibiotics like penicillin.

Data Table: Biological Activity Overview

Biological ActivityAssessed EffectIC50/MIC Values
Anticancer (MCF-7)CytotoxicityIC50 = 15 µM
Antimicrobial (S. aureus)BactericidalMIC = 32 µg/mL
Anti-inflammatoryCytokine inhibitionNot quantified

特性

IUPAC Name

N-(phenylcarbamoyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h2-7H,1H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJPYSLOJFWBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516456
Record name N-(Phenylcarbamoyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71868-35-4
Record name N-(Phenylcarbamoyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。